molecular formula C8H8N4 B1308995 3-(4H-[1,2,4]Triazol-3-yl)-phenylamine CAS No. 6219-57-4

3-(4H-[1,2,4]Triazol-3-yl)-phenylamine

Cat. No. B1308995
CAS RN: 6219-57-4
M. Wt: 160.18 g/mol
InChI Key: VSXMKTLGTASQST-UHFFFAOYSA-N
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Description

3-(4H-[1,2,4]Triazol-3-yl)-phenylamine is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has attracted significant attention due to their widespread potential pharmaceutical activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 3-(4H-[1,2,4]Triazol-3-yl)-phenylamine is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

1. Anticancer Potential

Compounds bearing the 1,2,4-triazole moiety, including derivatives similar to 3-(4H-[1,2,4]Triazol-3-yl)-phenylamine, have been studied for their anticancer properties. Šermukšnytė et al. (2022) synthesized 1,2,4-triazole derivatives and tested their cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain derivatives showed selectivity and higher cytotoxicity against the melanoma cell line, suggesting their potential as anticancer agents (Šermukšnytė et al., 2022).

2. Antimicrobial Activity

1,2,4-triazole derivatives are also noted for their antimicrobial properties. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives and evaluated their antimicrobial activities against a range of bacteria and fungi. The study revealed significant activity, pointing towards the potential use of these compounds in combating microbial infections (Kaplancikli et al., 2008).

3. Structural and Binding Analyses

The 1,2,4-triazole core, found in compounds like 3-(4H-[1,2,4]Triazol-3-yl)-phenylamine, has been the subject of various structural analyses to understand its binding properties. Fun et al. (2011) performed a detailed structural analysis of a related compound, revealing the molecule's conformation and intermolecular interactions. Such analyses are crucial for understanding how these compounds interact with biological targets (Fun et al., 2011).

4. Development of Novel Drugs

The 1,2,4-triazole framework is a key component in the development of new pharmaceuticals due to its versatile biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in drug development, covering recent patents and advances in therapeutically active 1,2,4-triazole derivatives. This review emphasized the continuous interest in triazole derivatives for their potential in addressing various health conditions (Ferreira et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable solids, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMKTLGTASQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290068
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4H-[1,2,4]Triazol-3-yl)-phenylamine

CAS RN

6219-57-4
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6219-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,4-Triazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4H-1,2,4-triazol-3-yl)aniline
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